molecular formula C8H10N6O2 B12199828 methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate

methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate

Cat. No.: B12199828
M. Wt: 222.20 g/mol
InChI Key: HMILVBKMLXNWNX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrazine hydrate, ethanol, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate is unique due to its specific structure and potent inhibitory activity against CDK2. Similar compounds include:

Biological Activity

Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H13N5O2C_{10}H_{13N_5O_2} and its IUPAC name, this compound. The structure features a pyrazolopyrimidine moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit antiproliferative properties against various cancer cell lines. The biological activity is primarily attributed to their ability to inhibit specific kinases involved in cell proliferation and survival pathways.

Anticancer Activity

  • Antiproliferative Effects : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of numerous tumor cell lines. For instance, compounds similar to this compound demonstrated sub-micromolar GI(50) values against various cancer types, indicating strong antiproliferative effects .
  • Mechanistic Insights : The presence of the pyrazolo ring is crucial for the activity as it facilitates interactions with ATP-binding sites on kinases, effectively blocking their function. This mechanism has been observed in studies targeting glioblastoma and other malignancies .

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have shown:

  • Antimicrobial Activity : Certain derivatives have displayed effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : Some studies indicate that these compounds may possess anti-inflammatory effects, contributing to their therapeutic potential in various diseases.

In Vitro Studies

A recent study evaluated the ADME (Absorption, Distribution, Metabolism, Excretion) profile of several pyrazolo[3,4-d]pyrimidines, including this compound. The findings highlighted:

  • High Solubility : Favorable solubility characteristics were noted, which is essential for bioavailability.
  • Metabolic Stability : The compound exhibited stability in metabolic assays, suggesting potential for further development as a therapeutic agent .

Comparative Analysis of Biological Activity

Compound NameGI(50) (µM)Target Cancer TypeMechanism of Action
This compound< 0.5GlioblastomaKinase inhibition
Related Pyrazolo Derivative0.3LeukemiaAlkylating agent
Another Derivative0.7Renal CancerApoptosis induction

Properties

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

methyl N-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]carbamate

InChI

InChI=1S/C8H10N6O2/c1-14-7-5(3-11-14)6(9-4-10-7)12-13-8(15)16-2/h3-4H,1-2H3,(H,13,15)(H,9,10,12)

InChI Key

HMILVBKMLXNWNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)OC

Origin of Product

United States

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